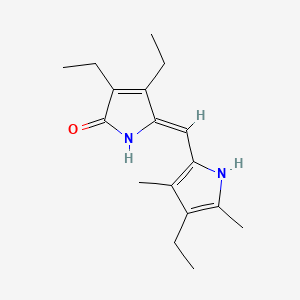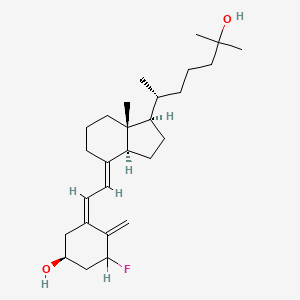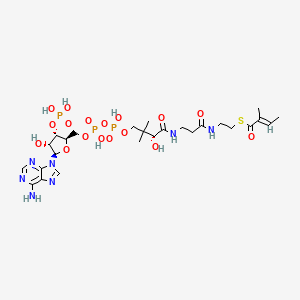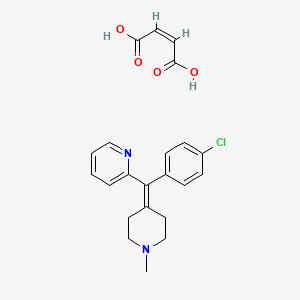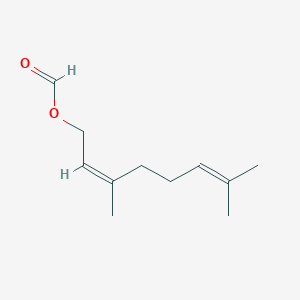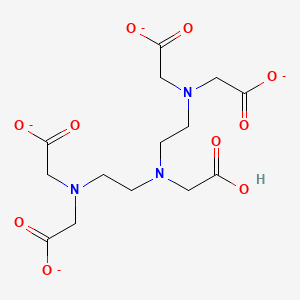
Hdtpa
説明
Pentetate(4-) is a pentacarboxylic acid anion. It is a conjugate base of a pentetate(3-). It is a conjugate acid of a pentetate(5-).
科学的研究の応用
1. Cholesterol Ester Transfer Protein (CETP) and High-Density Lipoprotein (HDL)
- CETP in HDL Cholesterol Metabolism : CETP facilitates the transfer of HDL cholesterol esters to the liver. Studies using CETP promoter-luciferase reporter assays in adipocytes and transgenic mice have identified a nuclear receptor binding site activated by LXRs, critical for the sterol response of the CETP gene. This has implications for understanding HDL cholesterol ester catabolism and bile acid synthesis in the liver (Luo & Tall, 2000).
2. PLTP and HDL Metabolism
- PLTP's Role in HDL Conversion : Human plasma phospholipid transfer protein (PLTP) significantly impacts the particle size distribution of HDL. PLTP activity leads to HDL3 conversion into larger and smaller particles, suggesting a pivotal role in HDL metabolism (Jauhiainen et al., 1993).
3. Genetic Aspects of CETP
- Genetic Variants Impacting CETP and HDL Levels : Studies on genetic variations in the CETP gene have shown associations with HDL and CETP mass levels. These findings contribute to our understanding of the genetic factors influencing CETP's role in HDL metabolism (Thompson et al., 2003).
4. CETP Inhibition and Atherosclerosis
- CETP Inhibitors and Cardiovascular Risk : The inhibition of CETP is a novel strategy for raising HDL cholesterol and reducing cardiovascular risk. Recent studies have focused on specific CETP inhibitors, like anacetrapib, examining their efficacy and impact on lipid biology (Gutstein et al., 2012).
5. HDL and Atherosclerosis Protection
- Mechanisms of HDL in Preventing Atherosclerosis : The relationship between HDL levels and atherosclerosis is complex. Studies have shown that increased PLTP activity can result in larger HDL particles, which might have implications for atherosclerosis prevention (Stein & Stein, 1999).
6. HDL, CETP, and Genetic Associations
- CETP Gene Variants and Disease Risk : Research has explored the association of CETP gene variants with risks for vascular and nonvascular diseases, providing insights into the genetic influences on CETP activity and its effects on HDL metabolism and disease risk (Millwood et al., 2017).
7. PLTP's Influence on HDL Metabolism
- PLTP's Multiple Roles in HDL Regulation : PLTP not only transfers phospholipids but also plays a key role in HDL conversion, affecting plasma HDL levels and composition. This highlights PLTP's significant influence on HDL metabolism (Huuskonen et al., 2001).
特性
製品名 |
Hdtpa |
|---|---|
分子式 |
C14H19N3O10-4 |
分子量 |
389.31 g/mol |
IUPAC名 |
2-[2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C14H23N3O10/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27)/p-4 |
InChIキー |
QPCDCPDFJACHGM-UHFFFAOYSA-J |
正規SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-N-[(E)-1-azabicyclo[2.2.2]octan-3-ylideneamino]-4-N-phenyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine](/img/structure/B1235072.png)
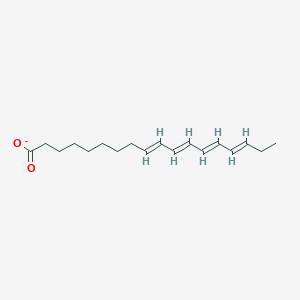

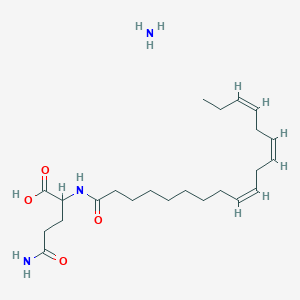
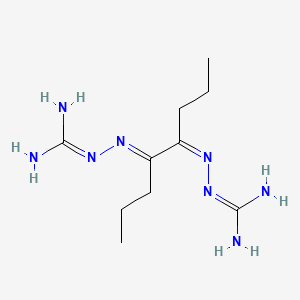
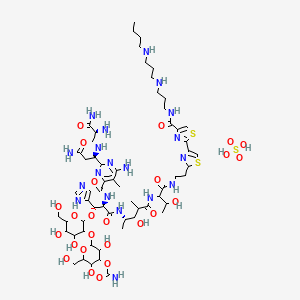
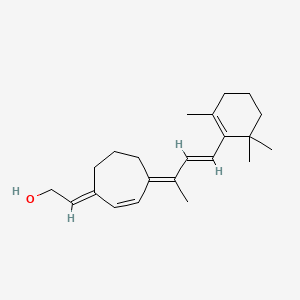
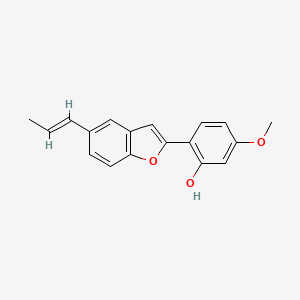
![(Z)-but-2-enedioic acid;[3-[(dimethylamino)methyl]-1,2-diphenylbut-3-en-2-yl] propanoate](/img/structure/B1235089.png)
